2,4-Dichlorothieno[3,2-d]pyrimidine
Overview
Description
2,4-Dichlorothieno[3,2-d]pyrimidine is a halogenated heterocyclic compound with the molecular formula C6H2Cl2N2S and a molecular weight of 205.06 g/mol . This compound is characterized by the presence of two chlorine atoms and a fused thieno-pyrimidine ring system. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
Target of Action
It is suggested that it has anti-tumor activity and can inhibit the growth of various cancer cell lines .
Mode of Action
It is suggested that it may bind to the cytoskeleton of cancer cells, inhibiting the generation of new proteins, thereby suppressing the growth of cancer cells .
Biochemical Pathways
Given its potential anti-tumor activity, it may be involved in pathways related to cell growth and proliferation .
Result of Action
Given its potential anti-tumor activity, it may result in the inhibition of cancer cell growth .
Biochemical Analysis
Biochemical Properties
It is known that the compound contains two chloride atoms, which can be easily replaced by other functional groups, leading to a variety of unit .
Cellular Effects
It is known to be used in the synthesis of PI3K inhibitors , which are known to have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an active intermediate in the synthesis of new antitumor medications , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine typically involves the use of 3-amino-2-methoxycarbonylthiophene as the main raw material. The process consists of two main steps :
First Step: The raw material is reacted at 190°C, yielding an intermediate product with an 84% yield.
Second Step: The intermediate is further reacted with phosphorus oxychloride at 105°C, resulting in a final yield of 81.4%.
Industrial Production Methods: The industrial production of this compound involves refining the raw product using a mixed solution of ethyl alcohol and chloroform. This purification step is crucial to achieve a purity level of up to 99.5%, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be easily replaced by other functional groups, making it a versatile intermediate.
Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction Reactions: May require specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include various substituted thieno[3,2-d]pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4-Dichlorothieno[3,2-d]pyrimidine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2,4-Dichlorothieno[2,3-d]pyrimidine: Another halogenated thieno-pyrimidine with similar chemical properties.
2,4-Dichloropyrimidine: A simpler pyrimidine derivative with two chlorine atoms, used in various chemical syntheses.
Uniqueness: 2,4-Dichlorothieno[3,2-d]pyrimidine is unique due to its fused thieno-pyrimidine ring system, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,4-dichlorothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECFYPZMBRCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507712 | |
Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16234-14-3 | |
Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2,4-diamino-substituted thieno[3,2-d]pyrimidines from 2,4-dichlorothieno[3,2-d]pyrimidine?
A1: The research highlights an efficient one-pot synthetic approach for creating 2,4-diamino-substituted thieno[3,2-d]pyrimidines using this compound as the starting point [, ]. This is significant because the thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore found in various bioactive molecules. The presence of amino groups at the 2 and 4 positions allows for further derivatization and potentially enhances the biological activity of the resulting compounds. This synthetic strategy offers a practical route for exploring the chemical space of these potentially valuable compounds.
Q2: What are the advantages of the "one-pot" synthesis method described in the research?
A2: The "one-pot" synthesis described in the research offers several advantages over multi-step procedures. These advantages include:
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